Cas no 3572-41-6 (4-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide)

4-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide structure
3572-41-6 structure
Product Name:4-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide
Numero CAS:3572-41-6
MF:C13H17N3O2S2
MW:311.422980070114
CID:920629
PubChem ID:97034
Update Time:2025-04-19

4-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide Proprietà chimiche e fisiche

Nomi e identificatori

    • 4-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide
    • 2-p-Methylbenzenesulfonamido-5-isobutyl-1,3,4-thiadiazole
    • 5-p-Toluolsulfonylamino-2-iso
    • AC1L3XPI
    • Benzenesulfonamide, 4-methyl-N-(5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl)-
    • BRN 0271816
    • N-(5-isobutyl-[1,3,4]thiadiazol-2-yl)-toluene-4-sulfonamide
    • N-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-p-toluenesulfonamide
    • N-(Isobutyl-[1,3,4]thiadiazol-2-yl)-toluol-4-sulfonamid
    • p-Toluenesulfonamide, N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-
    • SureCN5410329
    • 3572-41-6
    • FWH 106
    • NSC-97573
    • NSC 97573
    • STK035149
    • SR-01000253415
    • SR-01000253415-1
    • NSC97573
    • AKOS003092387
    • SCHEMBL5410329
    • DTXSID40189242
    • n-(5-isobutyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide
    • 4-METHYL-N-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]BENZENE-1-SULFONAMIDE
    • Inchi: 1S/C13H17N3O2S2/c1-9(2)8-12-14-15-13(19-12)16-20(17,18)11-6-4-10(3)5-7-11/h4-7,9H,8H2,1-3H3,(H,15,16)
    • Chiave InChI: PCAGBWNSEHFSDS-UHFFFAOYSA-N
    • Sorrisi: S(C1C=CC(C)=CC=1)(NC1=NN=C(CC(C)C)S1)(=O)=O

Proprietà calcolate

  • Massa esatta: 311.07641
  • Massa monoisotopica: 311.07621914g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 20
  • Conta legami ruotabili: 5
  • Complessità: 400
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.8
  • Superficie polare topologica: 109Ų

Proprietà sperimentali

  • PSA: 71.95
  • LogP: 3.99960
Fornitori consigliati
Shanghai Bent Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zouping Mingyuan Import and Export Trading Co., Ltd
Yunnanjiuzhen
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Yunnanjiuzhen
Enjia Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd